molecular formula C9H13N3 B13179001 2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine

2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13179001
M. Wt: 163.22 g/mol
InChI Key: SXTOXRMIKPSUKA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by a cyclopropyl group attached to the nitrogen atom and two methyl groups at the 5th and 4th positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. As a pyrimidine derivative, it can interact with enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects by modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-N,5-dimethylpyrimidin-4-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific properties and applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C9H13N3/c1-6-5-11-9(7-3-4-7)12-8(6)10-2/h5,7H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

SXTOXRMIKPSUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C2CC2

Origin of Product

United States

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